molecular formula C8H8N2O5 B1323209 2-Ethoxy-5-nitropyridine-3-carboxylic acid CAS No. 247582-60-1

2-Ethoxy-5-nitropyridine-3-carboxylic acid

Cat. No. B1323209
CAS RN: 247582-60-1
M. Wt: 212.16 g/mol
InChI Key: GLSREOLUIPGEMD-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitropyridine-3-carboxylic acid is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom. The compound is further modified with an ethoxy group at the second position, a nitro group at the fifth position, and a carboxylic acid group at the third position. This structure suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related pyridine compounds has been explored in various studies. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a novel protocol using Vilsmeier–Haack chlorination starting from a dihydropyridine precursor . Another study investigated the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to the formation of various substituted pyridines, including 2-ethoxy-5-nitropyridine with a high yield of 97% . These methods could potentially be adapted for the synthesis of 2-ethoxy-5-nitropyridine-3-carboxylic acid by introducing the appropriate functional groups at the required positions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using techniques such as X-ray crystallography, IR, NMR, and electronic spectroscopy. For example, the solid-state structure of a chlorinated methoxymethyl nitropyridine compound was determined using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters . Such structural analyses are crucial for understanding the molecular geometry, electronic distribution, and potential reactive sites of the compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be quite diverse. The study on substitution reactions of 5-nitropyridine-2-sulfonic acid showed that the sulfonate group could be replaced by various nucleophiles, including oxygen and nitrogen nucleophiles . This indicates that the pyridine ring can undergo nucleophilic substitution reactions, which could be useful for further functionalization of the compound. However, the reactivity will depend on the substituents present on the pyridine ring and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For instance, the absorption and fluorescence maxima of a chlorinated methoxymethyl nitropyridine compound were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . These properties are important for applications in materials science, such as in the development of optical materials. The solubility, melting point, and stability of 2-ethoxy-5-nitropyridine-3-carboxylic acid would be influenced by the ethoxy, nitro, and carboxylic acid groups, but specific data on these properties would require empirical determination.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Substitution Reactions : 2-Ethoxy-5-nitropyridine-3-carboxylic acid and related compounds have been explored for their reactivity in substitution reactions. These reactions are fundamental in synthesizing various substituted pyridines, demonstrating the compound's versatility in organic synthesis (Bakke & Sletvold, 2003).
  • Facile Synthesis Methods : Research has been conducted on efficient synthesis methods for related compounds, emphasizing the importance of developing straightforward and high-yield synthesis techniques in the field of organic chemistry (Tzvetkov & Müller, 2012).

Applications in Drug Development

  • Hypoglycemic Properties : Studies have explored the synthesis and examination of compounds related to 2-ethoxy-5-nitropyridine-3-carboxylic acid, particularly in the context of their hypoglycemic properties. This showcases the potential pharmaceutical applications of these compounds (Proshchenkova et al., 2021).

Industrial and Biological Applications

  • Nicotinic Acid Production : The compound's derivatives play a role in the production of nicotinic acid, a significant component in human and animal nutrition. This highlights the industrial significance of these compounds in producing essential nutrients (Lisicki et al., 2022).
  • Electroorganic Synthesis : Research into the electroorganic synthesis of related compounds demonstrates the applicability of 2-ethoxy-5-nitropyridine-3-carboxylic acid derivatives in organic electrochemistry, further expanding their utility in various scientific fields (Raju et al., 2003).

Safety and Hazards

2-Ethoxy-5-nitropyridine may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to wear personal protective equipment/face protection and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-ethoxy-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-2-15-7-6(8(11)12)3-5(4-9-7)10(13)14/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSREOLUIPGEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634562
Record name 2-Ethoxy-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-nitropyridine-3-carboxylic acid

CAS RN

247582-60-1
Record name 2-Ethoxy-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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